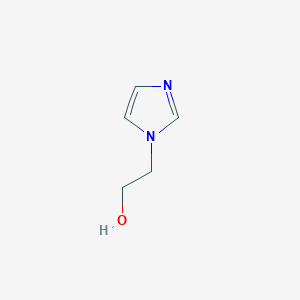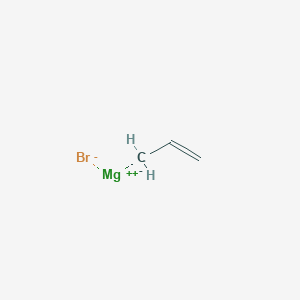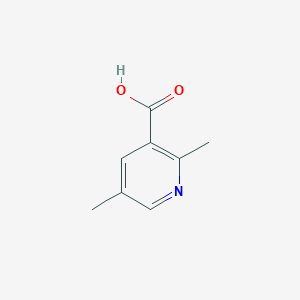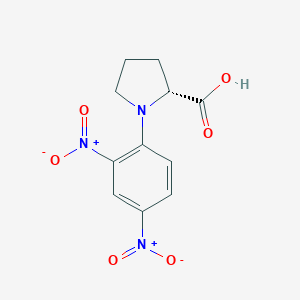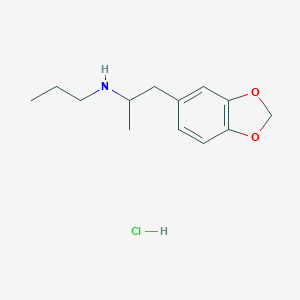
1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride
Descripción general
Descripción
“1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride” is a chemical compound with the molecular formula C13H20ClNO2. It is a lesser-known psychoactive substituted amphetamine of the phenethylamine class. This compound is a secondary amino compound that is N-ethylisopropylamine in which a hydrogen of one of the isopropyl methyl groups has been replaced by a 3,4-methylenedioxyphenyl group .
Aplicaciones Científicas De Investigación
Fragrance Material Review
1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride is a member of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). This compound is used in the fragrance industry, and its safety and toxicological profile have been extensively reviewed in relation to its use as a fragrance ingredient (Mcginty, Letizia, & Api, 2012).
Application in Drug Synthesis
This chemical serves as a chiral building block in the synthesis of the drug candidate (−)-talampanel, which is under investigation for its potential use in treating epilepsy (Easwar & Argade, 2003).
Antitumor Activity
A series of 1,3-benzodioxoles, including derivatives of this compound, have been synthesized and evaluated for in vitro antitumor activity against various human tumor cell lines. Some of these derivatives exhibited significant tumor growth inhibition activity (Micale, Zappalà, & Grasso, 2002).
Synthesis and Characterization
Studies have been conducted on the synthesis of 1,3-Benzodioxole, an important medicine intermediate, which is crucial for the production of various pharmaceutical compounds (Yu, 2006).
Photoinitiator for Polymerization
1,3-Benzodioxole derivatives, like the one , have been used as photoinitiators in free radical polymerization. These compounds are explored for their ability to initiate polymerization upon photoexcitation, showing potential for use in polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Anticancer, DNA Binding, and Antibacterial Agents
Some derivatives of 1,3-benzodioxole have been synthesized and investigated for their potential as anticancer, DNA binding, and antibacterial agents. This research highlights the broad spectrum of biological activities that can be derived from modifications of this chemical structure (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Antimicrobial and Antioxidant Activities
The benzodioxol moiety, a part of this compound, has been found to exhibit antimicrobial and antioxidant activities. This aspect of the compound's chemistry is being explored for potential pharmaceutical applications (Khalil, Jaradat, Hawash, & Issa, 2021).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXHXZWOUQTVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995874 | |
| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride | |
CAS RN |
74341-77-8 | |
| Record name | 3,4-Mdpa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDPR hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HM2G45B8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



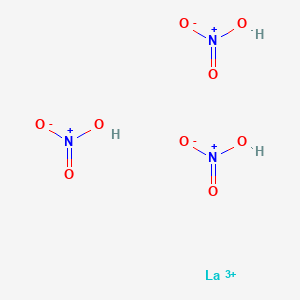
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
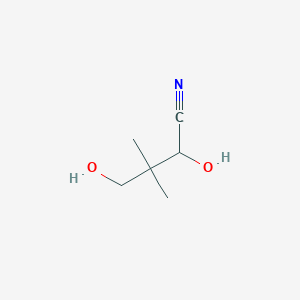

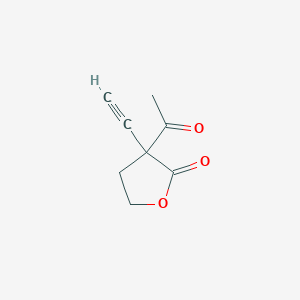
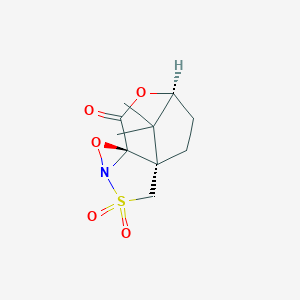
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
